molecular formula C18H12CuN2O2<br>C18H14CuN2O2 B087095 Copper 8-hydroxyquinolinate CAS No. 10380-28-6

Copper 8-hydroxyquinolinate

Cat. No. B087095
CAS RN: 10380-28-6
M. Wt: 353.9 g/mol
InChI Key: IURRXCRWRKQLGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Copper 8-hydroxyquinolinate can be synthesized through various methods. A notable approach involves the reaction of copper(II) salts with 8-hydroxyquinoline in an aqueous solution, which leads to the formation of a complex. The synthesis of Copper 8-hydroxyquinolinate has been explored in depth, with studies showing the formation of complexes through direct reactions under specific conditions to optimize yield and purity. For example, Inoue, Sugiura, and Tsuzuki (1954) reported a method for synthesizing Copper 8-hydroxyquinolinate with nearly 100% yield by heating 8-hydroxyquinoline with crystalline copper sulfate and a large quantity of water at 80° to 100°C (Inoue, Sugiura, & Tsuzuki, 1954).

Molecular Structure Analysis

The molecular structure of Copper 8-hydroxyquinolinate has been elucidated through various analytical techniques, including X-ray crystallography. Studies have shown that it forms a neutral mononuclear complex with a distorted square-pyramidal geometry, involving coordination between the metal ion and the nitrogen and oxygen atoms of the 8-hydroxyquinoline ligand. Nakamura et al. (2005) synthesized a Copper(II) complex with 8-hydroxyquinoline-2-carboxylic acid and determined its crystal structure, which revealed a similar coordination geometry (Nakamura et al., 2005).

Chemical Reactions and Properties

Copper 8-hydroxyquinolinate participates in various chemical reactions, leveraging its ability to act as a chelating agent. It has been found to exhibit catalytic properties in the hydroxylation of aryl halides, showcasing its utility in organic synthesis. Yang et al. (2011) found that 8-hydroxyquinolin-N-oxide acts as an efficient ligand for copper-catalyzed hydroxylation of aryl halides under mild conditions (Yang et al., 2011).

Scientific Research Applications

  • Metal Ionophores and Anti-Cancer Properties : Copper 8-hydroxyquinolinate, as part of the 8-hydroxyquinolines family, is known for its ability to bind metal ions, particularly copper and zinc. This property is utilized in the development of treatments for diseases like Alzheimer's and cancer. Studies have shown that these compounds can lead to toxic intracellular copper accumulation and trigger apoptotic cancer cell death through various pathways (Summers et al., 2020).

  • Bioavailability in Membrane Systems : The interaction of copper and 8-hydroxyquinolines affects their partitioning into liposomes, which are models for biological membranes. This interaction is crucial in determining the bioavailability and toxicity of these compounds in biological systems (Kaiser & Escher, 2006).

  • Synthesis of Phenols : Copper 8-hydroxyquinolinate has been used in the copper-catalyzed hydroxylation of aryl halides, providing a direct transformation of these halides to phenols under mild conditions. This methodology is noted for its functional group tolerance and excellent selectivity (Yang et al., 2011).

  • Neurodegenerative Diseases and Antioxidant Activity : The compound has shown potential as a therapeutic agent in diseases related to metal dyshomeostasis and oxidative stress. Its complexes with copper(II) ions exhibit antioxidant activity and low cytotoxicity, making them suitable for treating neurodegenerative disorders (Oliveri et al., 2013).

  • Copper Chelation Assessment : Studies on copper chelation have revealed that 8-hydroxyquinolines, including copper 8-hydroxyquinolinate, form very stable complexes with copper ions, important for therapeutic applications in disorders of copper homeostasis (Říha et al., 2013).

  • Copper Corrosion Inhibition : Copper 8-hydroxyquinolinate plays a significant role in inhibiting copper corrosion, especially in neutral aqueous solutions. It forms protective films on metal surfaces, which are crucial in preventing corrosion (Cicileo et al., 1998).

  • Antiproliferative Activity Against Cancer Cells : When complexed with copper(II) ions, certain derivatives of 8-hydroxyquinoline demonstrate pharmacologically relevant antiproliferative activity against specific tumor cells, making them potential candidates for cancer therapy (Oliveri et al., 2015).

  • Structure-Activity Relationships in Therapeutic Agents : The structural characterization of 8-hydroxyquinoline derivatives and their metal complexes is key to understanding their biological effects, especially in the context of treatments for Alzheimer's disease (Di Vaira et al., 2004).

Safety And Hazards

Copper 8-hydroxyquinolinate is very toxic to aquatic organisms . It should be avoided to release to the environment in circumstances different to normal use .

properties

IUPAC Name

copper;quinolin-8-ol
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InChI

InChI=1S/2C9H7NO.Cu/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURRXCRWRKQLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14CuN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7020346
Record name Copper-8-hydroxyquinoline (1:2)
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Molecular Weight

353.9 g/mol
Source PubChem
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Physical Description

Yellow-green solid, insoluble in water; [Hawley] Greenish-yellow crystalline powder; [MSDSonline], GREEN-TO-YELLOW CRYSTALLINE POWDER.
Record name Copper 8-hydroxyquinoline
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Record name COPPER 8-QUINOLATE
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Flash Point

Flash Point > 200 °C
Record name Copper 8-hydroxyquinoline
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Solubility

Solubility in water: none
Record name COPPER 8-QUINOLATE
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Density

Relative density (water = 1): 1.63
Record name COPPER 8-QUINOLATE
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Product Name

Copper 8-hydroxyquinolinate

CAS RN

10380-28-6, 13014-03-4
Record name Copper, bis(8-quinolinolato-.kappa.N1,.kappa.O8)-
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Record name Copper-8-hydroxyquinoline (1:2)
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Record name Oxine-copper
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Record name 8-Hydroxyquinoline copper(II) salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
RC HoY, RH Morriss - Acta Crystallographica, 1967 - scripts.iucr.org
The crystal structure of the e form of anhydrous copper 8-hydroxyquinolinate, Cu (C9H6NO) 2, has been determined by the Weissenberg equi-inclination X-ray method. The crystals, of …
Number of citations: 69 scripts.iucr.org
R Kruh, CW Dwiggins - Journal of the American Chemical Society, 1955 - ACS Publications
… Experimental Crystals of copper 8-hydroxyquinolinate dihydrate were grown by permitting slow evaporation from a solution of copper nitrate and 8-hydroxyquinoline in approximately 2 …
Number of citations: 36 pubs.acs.org
F Kanamaru, K Ogawa, I Nitta - Bulletin of the Chemical Society of …, 1963 - journal.csj.jp
The crystal structure of anhydrous copper 8-hydroxyquinolinate has been determined by the two-dimensional Fourier method. It is monoclinic and has been shown to belong to the B2 1 /…
Number of citations: 22 www.journal.csj.jp
GH Rist, JS Hyde - The Journal of Chemical Physics, 1969 - pubs.aip.org
… One g axis of the slightly monoclinic copper-8-hydroxyquinolinate complex is oriented approximately along the oxygen-copper axis, and the other in-plane g axis is at a small angle with …
Number of citations: 66 pubs.aip.org
KL Summers, MJ Pushie, GJ Sopasis… - Inorganic …, 2020 - ACS Publications
8-Hydroxyquinolines (8HQs) are a family of lipophilic metal ion chelators that have been used in a range of analytical and pharmaceutical applications over the last 100 years. More …
Number of citations: 6 pubs.acs.org
GJ Palenik - Acta Crystallographica, 1964 - scripts.iucr.org
… The fl form of anhydrous copper 8-hydroxyquinolinate crystallizes as dark tabular monoclinic crystals. The cell dimensions are: a0= 10.644 +0.004, bo=8"593 +0.003, co = 15.239 +…
Number of citations: 121 scripts.iucr.org
G Rist, J Ammeter, HH Günthard - The Journal of Chemical Physics, 1968 - pubs.aip.org
… In this paper we report results of an EPR study of copper-8-hydroxyquinolinate (CUOX2) substituted in small concentrations into phthalimide (PHI), 8-hydroxyquinoline (HOx), phthalic …
Number of citations: 25 pubs.aip.org
GJ Palenik - Acta Crystallographica, 1964 - scripts.iucr.org
… structures of fl-copper 8-hydroxyquinolinate and 2,2'-biquinolyl. Introduction After the completion of a structural study of the fl form of an_hydrous copper 8-hydroxyquinolinate (Palenik, …
Number of citations: 101 scripts.iucr.org
A Bhakat, S Paul, A Chattopadhyay - The Journal of Physical …, 2023 - ACS Publications
… We show that π-conjugated copper 8-hydroxyquinolinate (CQ) microcrystals exhibit molecular specificity in SERS enhancement. CQ microcrystals show unprecedented Raman signal …
Number of citations: 2 pubs.acs.org
LL Merritt, RT Cady, BW Mundy - Acta Crystallographica, 1954 - scripts.iucr.org
… Mundy (1948) has shown that the copper 8-hydroxyquinolinate complex exists in two forms, an anhydrous form with space group P21/a and four atoms per unit cell, and a dihydrate …
Number of citations: 112 scripts.iucr.org

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